molecular formula C8H15IO B8505746 1-Iodooct-1-en-4-ol CAS No. 65989-29-9

1-Iodooct-1-en-4-ol

Cat. No.: B8505746
CAS No.: 65989-29-9
M. Wt: 254.11 g/mol
InChI Key: RGSQVZDQACSHJL-UHFFFAOYSA-N
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Description

1-Iodooct-1-en-4-ol (IUPAC name: this compound) is an organoiodine compound characterized by an eight-carbon chain with an iodine atom at the first carbon, a double bond between carbons 1 and 2, and a hydroxyl group at carbon 4. Its molecular formula is C₈H₁₅IO, with a molecular weight of 254.11 g/mol. Structurally, the iodine substituent and hydroxyl group introduce unique reactivity, making it a candidate for applications in organic synthesis and pharmaceutical intermediates. Proper nomenclature follows IUPAC rules, as emphasized by journal guidelines .

The compound’s stereoelectronic properties are influenced by the iodine atom’s polarizability and the allylic hydroxyl group, which may enhance its participation in cross-coupling reactions or nucleophilic substitutions.

Properties

CAS No.

65989-29-9

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

1-iodooct-1-en-4-ol

InChI

InChI=1S/C8H15IO/c1-2-3-5-8(10)6-4-7-9/h4,7-8,10H,2-3,5-6H2,1H3

InChI Key

RGSQVZDQACSHJL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=CI)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Comparative analysis focuses on iodinated alkenols, halogenated alcohols, and structurally related enols. Key compounds include:

Table 1: Structural and Reactivity Comparison
Compound Name Molecular Formula Substituents Key Reactivity Potential Applications
1-Iodooct-1-en-4-ol C₈H₁₅IO I (C1), OH (C4), C1=C2 Electrophilic iodination, allylic oxidation Organic synthesis, catalysts
1-Bromooct-1-en-4-ol C₈H₁₅BrO Br (C1), OH (C4), C1=C2 SN2 reactions, less polarizable than iodine Polymer intermediates
5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol C₁₀H₁₀N₂O NH₂ (C3), OH (C4), indole core Pharmaceutical synthesis, chelating agents Drug development
1-Chlorooct-1-en-4-ol C₈H₁₅ClO Cl (C1), OH (C4), C1=C2 Lower stability, faster hydrolysis Limited industrial use
Key Observations:

Iodine vs. Halogen Substituents :

  • The iodine atom in this compound provides greater polarizability compared to bromine or chlorine, enhancing its utility in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) .
  • Brominated analogs exhibit faster reaction kinetics in SN2 mechanisms but lower thermal stability.

Hydroxyl Group Position: The allylic hydroxyl group in this compound may facilitate hydrogen bonding or act as a directing group in oxidation reactions, unlike non-allylic alcohols.

Comparison with Heterocyclic Derivatives: Compounds like 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol highlight the role of aromatic systems in pharmaceutical applications, whereas this compound’s linear structure favors aliphatic reactivity .

Reactivity and Stability

  • Iodine Leaving Group : The C–I bond in this compound is weaker (≈234 kJ/mol) than C–Br (≈276 kJ/mol) or C–Cl (≈327 kJ/mol), making it more reactive in substitution reactions but prone to photodegradation.
  • Oxidative Stability : The allylic hydroxyl group may render the compound susceptible to oxidation, unlike saturated alcohols.

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